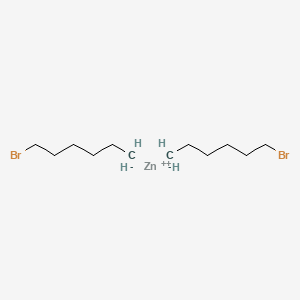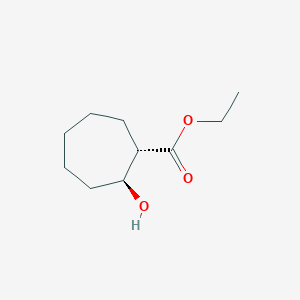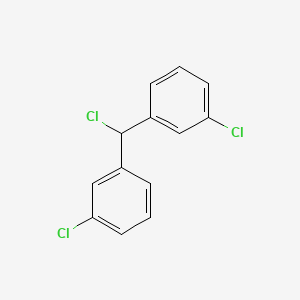
1,1'-(Chloromethylene)bis(3-chlorobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Chloromethylene)bis(3-chlorobenzene) is an organic compound with the molecular formula C13H11Cl. It is also known by other names such as Methane, chlorodiphenyl-; Benzhydryl chloride; Chlorodiphenylmethane; Diphenylchloromethane; Diphenylmethyl chloride . This compound is characterized by the presence of two chlorobenzene rings connected by a chloromethylene group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Chloromethylene)bis(3-chlorobenzene) typically involves the chlorination of diphenylmethane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The chlorination process can be catalyzed by various agents, including iron(III) chloride or aluminum chloride, which facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene rings .
Industrial Production Methods
In industrial settings, the production of 1,1’-(Chloromethylene)bis(3-chlorobenzene) is scaled up using similar chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and isolation of the compound .
化学反应分析
Types of Reactions
1,1’-(Chloromethylene)bis(3-chlorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia can be used under elevated temperatures to facilitate the substitution of chlorine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid are employed to oxidize the compound.
Major Products Formed
科学研究应用
1,1’-(Chloromethylene)bis(3-chlorobenzene) has several applications in scientific research:
作用机制
The mechanism of action of 1,1’-(Chloromethylene)bis(3-chlorobenzene) involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms bonded to chlorine atoms. This leads to the formation of new chemical bonds and the release of chloride ions . The presence of electron-withdrawing chlorine atoms enhances the reactivity of the compound towards nucleophiles .
相似化合物的比较
Similar Compounds
Chlorobenzene: A simpler compound with a single chlorine atom attached to a benzene ring.
Dichlorobenzene: Contains two chlorine atoms attached to a benzene ring in different positions.
Benzhydryl Chloride: Similar structure but without the additional chlorine atoms on the benzene rings.
Uniqueness
1,1’-(Chloromethylene)bis(3-chlorobenzene) is unique due to the presence of two chlorobenzene rings connected by a chloromethylene group. This structure imparts distinct chemical properties and reactivity compared to simpler chlorinated benzene derivatives .
属性
CAS 编号 |
173200-57-2 |
|---|---|
分子式 |
C13H9Cl3 |
分子量 |
271.6 g/mol |
IUPAC 名称 |
1-chloro-3-[chloro-(3-chlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H9Cl3/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13H |
InChI 键 |
VHCOTTJVZPSYCE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Hexadecyloxy)phenyl]methyl methylphosphonate](/img/structure/B14267578.png)
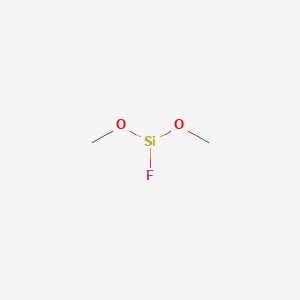
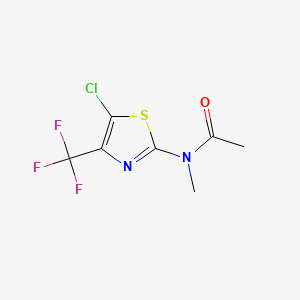
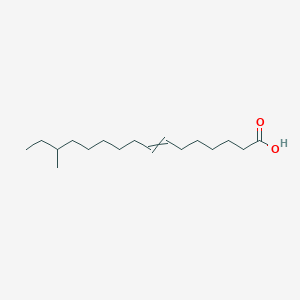
![Dibutyl[(4-nitrophenyl)methyl]tellanium bromide](/img/structure/B14267594.png)
![Spiro[2.3]hexan-4-one, 5,5-dichloro-](/img/structure/B14267595.png)
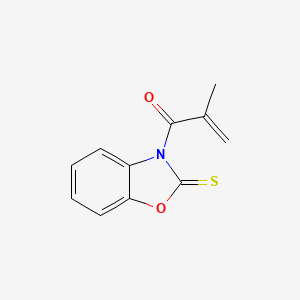

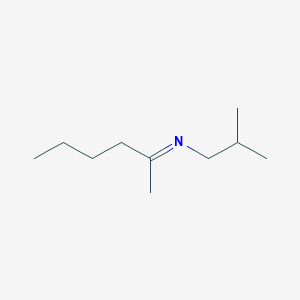
![Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate](/img/structure/B14267629.png)
![5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14267637.png)

